Cas no 2098095-80-6 (6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one)

6-(3,4-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with a 3,4-dichlorophenyl group at the 6-position and a methylthio moiety at the 2-position. This structure imparts unique reactivity and potential biological activity, making it a valuable intermediate in pharmaceutical and agrochemical research. The dichlorophenyl group enhances lipophilicity and binding affinity, while the methylthio substituent offers versatility for further functionalization. Its well-defined synthetic pathway ensures consistent purity and scalability. This compound is particularly useful in the development of enzyme inhibitors and receptor modulators due to its stable yet modifiable framework. Suitable for controlled reactions, it serves as a key building block in medicinal chemistry applications.
6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one structure
2098095-80-6 structure
Product Name:6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
CAS No:2098095-80-6
MF:C11H8Cl2N2OS
MW:287.165019035339
CID:5728661
PubChem ID:137025480
Update Time:2025-05-21

6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 4-(3,4-dichlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
    • F1967-3473
    • 6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
    • 2098095-80-6
    • AKOS026714324
    • 4(3H)-Pyrimidinone, 6-(3,4-dichlorophenyl)-2-(methylthio)-
    • Inchi: 1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15,16)
    • InChI Key: GZSZRZHEIPCWDF-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1=CC(NC(=N1)SC)=O)Cl

Computed Properties

  • Exact Mass: 285.9734394g/mol
  • Monoisotopic Mass: 285.9734394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Density: 1.49±0.1 g/cm3(Predicted)
  • Boiling Point: 436.8±55.0 °C(Predicted)
  • pka: 6.48±0.50(Predicted)

6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D270741-100mg
6-(3,4-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
2098095-80-6
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$ 95.00 2022-06-05
TRC
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6-(3,4-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
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F1967-3473-0.5g
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Additional information on 6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Comprehensive Overview of 6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 2098095-80-6)

6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 2098095-80-6) is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique structural framework, combining a pyrimidin-4(3H)-one core with a 3,4-dichlorophenyl substituent and a methylthio group, making it a versatile intermediate for further chemical modifications. Researchers are particularly interested in its potential applications in drug discovery and crop protection, given its structural similarity to bioactive molecules.

The molecular formula of 6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is C11H8Cl2N2OS, with a molecular weight of 287.16 g/mol. Its pyrimidinone scaffold is known for its ability to interact with biological targets, which is why it is frequently explored in the development of kinase inhibitors and antimicrobial agents. The presence of the dichlorophenyl group enhances its lipophilicity, potentially improving membrane permeability—a critical factor in drug design.

Recent studies highlight the role of 6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one in addressing challenges related to antibiotic resistance and sustainable agriculture. With the rise of multidrug-resistant pathogens, researchers are investigating its derivatives as novel antimicrobial candidates. Similarly, in agrochemistry, modifications of this compound have shown promise in developing eco-friendly pesticides that target specific pests without harming beneficial organisms.

The synthesis of 6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves condensation reactions between 3,4-dichlorobenzaldehyde and thiourea derivatives, followed by methylation. Optimizing these synthetic routes is a key focus for industrial applications, as cost-effective production methods are essential for scalability. Additionally, computational chemistry and AI-driven drug discovery platforms are increasingly being used to predict the bioactivity of its analogs, accelerating the identification of lead compounds.

From a commercial perspective, the demand for 6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is expected to grow, particularly in regions with robust pharmaceutical and agrochemical sectors. Suppliers and manufacturers are investing in high-purity batches to meet the needs of research institutions and corporations. Regulatory compliance, such as REACH and FDA guidelines, is also a critical consideration for large-scale production and distribution.

For researchers and industry professionals, understanding the stability and storage conditions of 6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is crucial. The compound should be stored in a cool, dry environment, away from light and moisture, to prevent degradation. Analytical techniques like HPLC and NMR are commonly employed to verify its purity and structural integrity.

In summary, 6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 2098095-80-6) represents a valuable building block in medicinal and agricultural chemistry. Its multifaceted applications, coupled with advancements in synthetic and computational methods, position it as a compound of enduring relevance in scientific and industrial communities.

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